molecular formula C12H7BrN2OS B2528958 5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 2377032-82-9

5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Katalognummer: B2528958
CAS-Nummer: 2377032-82-9
Molekulargewicht: 307.17
InChI-Schlüssel: FZIGIGFELKOZOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a 3-bromophenyl group at the 5-position. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence the compound’s physicochemical properties and bioactivity. Thieno[2,3-d]pyrimidin-4-one derivatives are widely studied for their antimicrobial , anticancer , and anti-inflammatory activities.

Eigenschaften

IUPAC Name

5-(3-bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-8-3-1-2-7(4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIGIGFELKOZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC3=C2C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377032-82-9
Record name 5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzaldehyde with thiourea to form the intermediate 3-bromophenylthiourea. This intermediate then undergoes cyclization with α-bromoacetophenone in the presence of a base such as potassium carbonate to yield the desired thienopyrimidine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has been investigated for its potential as an anticancer agent and an antimycobacterial agent .

Antimycobacterial Activity

The compound primarily targets cytochrome bd oxidase in Mycobacterium tuberculosis, leading to significant antimycobacterial activity. It disrupts the electron transport chain in the bacteria, impairing energy production and resulting in cell death. Case studies have shown that similar compounds exhibit promising results against drug-resistant strains of Mycobacterium tuberculosis.

Anticancer Properties

Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer therapies.

Biological Studies

In biological research, this compound is used to probe biological pathways and mechanisms:

  • Protein Interaction Studies : The compound is utilized to understand its interactions with proteins and nucleic acids, which can elucidate its mechanism of action at the molecular level.
  • Cell Signaling Pathways : Investigations into how this compound affects cellular signaling pathways provide insights into its potential therapeutic effects.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in the development of new materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor its properties for various industrial applications.

Wirkmechanismus

The mechanism of action of 5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Bromine Position: The 3-bromophenyl group in the target compound may induce distinct electronic effects compared to para-substituted analogs (e.g., 4-bromophenyl).
  • Electron-Withdrawing Groups : Fluorine at the para position (e.g., 5-(4-fluorophenyl)- derivatives) improves oxidative stability and bioavailability compared to bromine .
  • Mercapto/Amino Modifications: Compounds like 2-mercapto-3-(tetrahydrofuran-2-ylmethyl) derivatives () exhibit enhanced analgesic activity due to sulfur’s nucleophilic reactivity .

Key Observations :

  • The use of FeCl3-SiO2 as a catalyst () improves yields in cyclization reactions, suggesting its applicability for synthesizing the target compound.
  • Michael addition and Claisen–Schmidt condensation () are reliable for introducing aryl groups but may require optimization for meta-substituted bromophenyl derivatives.

Antimicrobial Activity

  • Target Compound : Predicted activity based on structural analogs. The bromophenyl group may disrupt microbial membrane integrity or enzyme function .
  • Compound 14 () : 5-(6-Bromo-2-oxo-2H-chromen-3-yl)-2-thioxo-dihydropyrido[2,3-d]pyrimidin-4-one showed moderate activity against Bacillus pumilis (Gram+) and Candida albicans (fungi) .
  • 5-(4-Fluorophenyl)- derivative () : Fluorine’s electronegativity enhances interactions with bacterial DNA gyrase, improving potency against E. coli .

Anti-Inflammatory and Analgesic Activity

  • 3-Amino-2-mercapto- derivatives (): Exhibited significant anti-inflammatory activity (e.g., 50% reduction in edema at 50 mg/kg) due to thiol group-mediated COX-2 inhibition .
  • Target Compound : The absence of a mercapto group may reduce anti-inflammatory efficacy compared to derivatives but could lower toxicity.

Physicochemical Properties

Property Target Compound (3-Bromophenyl) 4-Bromophenyl Analog () 4-Fluorophenyl Analog ()
Molecular Weight ~319.2 g/mol (estimated) 501.07 g/mol 290.3 g/mol
LogP (Lipophilicity) ~3.5 (predicted) 4.2 2.8
Degrees of Unsaturation 9 (estimated) 13 8
Key IR Absorptions C=O (1745 cm⁻¹), C-Br (717 cm⁻¹) C=O (1745 cm⁻¹), C-Br (717 cm⁻¹) C=O (1745 cm⁻¹), C-F (1250 cm⁻¹)

Key Observations :

  • The 3-bromophenyl substituent likely reduces molecular symmetry compared to para-substituted analogs, affecting crystallization and solubility .
  • Higher lipophilicity (LogP ~3.5) may enhance blood-brain barrier penetration but could limit aqueous solubility .

Biologische Aktivität

5-(3-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H8BrN2OS
  • Molecular Weight : 355.637 g/mol
  • CAS Number : [specific CAS number if available]

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of bromine in the 3-position enhances its reactivity and biological interactions.

Research indicates that thieno[2,3-d]pyrimidines exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as d-dopachrome tautomerase and phosphodiesterase (PDE) isoforms. For instance, related compounds have demonstrated IC50 values in the low micromolar range against these targets .
  • Antioxidant Activity : Thieno derivatives have been reported to possess significant antioxidant properties. They can protect cellular components from oxidative stress, as evidenced by studies on erythrocytes subjected to toxic agents .

Biological Activities

  • Anticancer Activity :
    • Several studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidines. For example, derivatives have shown effectiveness in suppressing the proliferation of cancer cells through the modulation of cell cycle progression and induction of apoptosis .
    • A notable study indicated that certain thieno derivatives could inhibit cancer cell growth with IC50 values ranging from 5 to 15 µM .
  • Anti-inflammatory Effects :
    • Compounds in this class have been associated with anti-inflammatory activities through the inhibition of key inflammatory mediators. This includes inhibition of cytokine production and reduction in inflammatory cell infiltration .
  • Antimicrobial Properties :
    • Thieno[2,3-d]pyrimidines have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Bromine SubstitutionEnhances potency against certain targets
Alkyl Chain LengthVaries inhibitory activity; optimal lengths provide maximum efficacy
Functional GroupsPresence of electron-withdrawing groups generally increases activity

Case Studies

  • In Vitro Studies :
    • A series of experiments assessed the cytotoxic effects of thieno derivatives on cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated significant growth inhibition at concentrations as low as 10 µM .
  • Erythrocyte Model :
    • In a study examining oxidative stress in fish erythrocytes, thieno derivatives were shown to mitigate damage caused by pollutants like nonylphenol. Alterations in erythrocyte morphology were significantly reduced when treated with these compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.